molecular formula C11H10N4O3S2 B392614 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide CAS No. 310875-70-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B392614
CAS No.: 310875-70-8
M. Wt: 310.4g/mol
InChI Key: PUMSKWHEQKGHFR-UHFFFAOYSA-N
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Description

This compound, also known as EtSNOB, is characterized by its molecular formula C11H10N4O3S2 and a molecular weight of 310.4 g/mol. The presence of the thiadiazole ring and nitrobenzamide moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 3-nitrobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide: Similar structure with a methoxy group instead of a nitro group.

    N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the ethylsulfanyl and nitro groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S2/c1-2-19-11-14-13-10(20-11)12-9(16)7-4-3-5-8(6-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMSKWHEQKGHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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